Hancinon C

Übersicht

Beschreibung

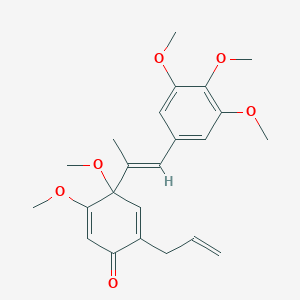

Hancinone C is a natural product that can be found in Piper hancei . It belongs to the class of Phenylpropanoids Lignans .

Molecular Structure Analysis

The molecular weight of Hancinone C is 400.46 and its formula is C23H28O6 . The structure of Hancinone C is classified under Phenylpropanoids Lignans .Physical And Chemical Properties Analysis

Hancinone C has a molecular weight of 400.46 and its formula is C23H28O6 . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Wissenschaftliche Forschungsanwendungen

Behandlung von diabetischer Osteoporose

Hancinon C wurde als potenzieller therapeutischer Wirkstoff zur Behandlung von diabetischer Osteoporose (DOP) identifiziert. Forschungen deuten darauf hin, dass es zur Regulierung der Insulinausschüttung und des Östrogenspiegels beitragen kann, die wichtige biologische Prozesse bei der Bewältigung von DOP sind . Die Beteiligung der Verbindung an den PI3K/AKT/FOXO- und VEGF-Signalwegen deutet auf ihr Potenzial zur Behandlung von DOP über mehrere Ziele und Signalwege hin .

Antithrombozytäre Aktivitäten

Die Verbindung zeigt antithrombozytäre Aktivitäten, die für die Prävention von Thrombosen unerlässlich sind. This compound wurde als Teil des Ethanol-Extrakts aus Piper hancei berichtet, die PAF-induzierte Kaninchen-Thrombozytenaggregation zu hemmen . Diese Eigenschaft ist für die kardiovaskuläre Forschung von Bedeutung und könnte zur Entwicklung neuer Antithrombotika führen.

Entzündungshemmende Eigenschaften

This compound zeigt entzündungshemmende Eigenschaften, die bei der Behandlung verschiedener entzündlicher Erkrankungen von Vorteil sind. Es könnte möglicherweise zur Entwicklung von Medikamenten verwendet werden, die chronische Entzündungen gezielt bekämpfen, ohne die Nebenwirkungen, die mit aktuellen entzündungshemmenden Medikamenten verbunden sind .

Antimikrobielle Wirkungen

Forschungen haben gezeigt, dass this compound antimikrobielle Wirkungen besitzt, die zur Herstellung neuer Antibiotika oder antiseptischer Mittel genutzt werden könnten. Dies ist besonders relevant im Zeitalter der zunehmenden Antibiotikaresistenz .

Antioxidative Fähigkeiten

Die antioxidativen Fähigkeiten von this compound deuten auf seine Verwendung bei der Prävention von oxidativem Stress-bedingten Krankheiten hin. Es könnte ein Schlüsselelement in Pharmazeutika sein, die darauf abzielen, durch freie Radikale verursachte Erkrankungen zu bekämpfen .

Antitumor- und Antikrebsanwendungen

This compound wurde berichtet, Antitumor- und Antikrebsaktivitäten zu besitzen. Diese Eigenschaften sind entscheidend für die Entwicklung neuer onkologischer Behandlungen, die Alternativen zu aktuellen Therapien bieten könnten .

Wirkmechanismus

Target of Action

Hancinone C, a natural product found in Piper hancei , has been shown to exhibit inhibitory activity against the platelet aggregation caused by Platelet Activating Factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation .

Mode of Action

This suggests that Hancinone C may act as an antagonist of PAF, preventing it from binding to its receptor and thus inhibiting the downstream effects of PAF activation .

Biochemical Pathways

These could include pathways involved in inflammation and immune response, as PAF is known to play a key role in these processes .

Result of Action

Hancinone C has been found to have certain antioxidant, anti-inflammatory, and anti-tumor activities . Research suggests that Hancinone C can inhibit the growth and spread of non-small cell lung cancer and breast cancer . Additionally, it has been found to have antimicrobial, antiviral, and antibiotic-resistant bacteria inhibitory effects .

Biochemische Analyse

Cellular Effects

Hancinone C has been found to exhibit anti-tumor activity, suggesting that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit the growth and spread of non-small cell lung cancer and breast cancer

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-8-9-17-14-23(29-7,21(27-5)13-18(17)24)15(2)10-16-11-19(25-3)22(28-6)20(12-16)26-4/h8,10-14H,1,9H2,2-7H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCSXXRCEFAYFK-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C(=C1)OC)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C(=C1)OC)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111843-10-8 | |

| Record name | Hancinone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

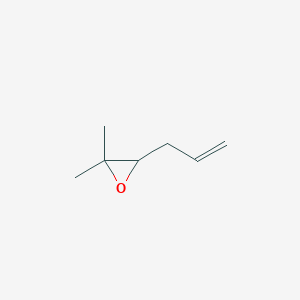

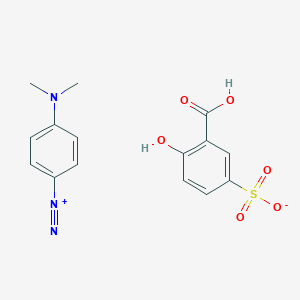

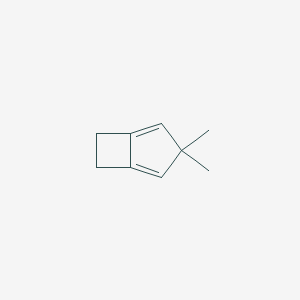

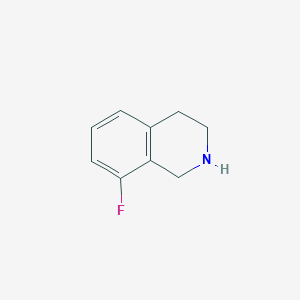

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the biological activity of Hancinone C?

A1: Hancinone C has been identified as a potential anti-inflammatory agent. Studies have shown that it can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-induced BV-2 microglial cells, which are involved in neuroinflammation. [] Additionally, Hancinone C has demonstrated inhibitory activity against platelet-activating factor (PAF) induced platelet aggregation. []

Q2: What is the chemical structure of Hancinone C?

A2: Hancinone C is a neolignan, a type of natural product formed by the coupling of two phenylpropanoid units. While its exact structure is not explicitly provided in these abstracts, researchers were able to determine the structure of Hancinone C, and even revise a previous structural assignment, through X-ray analysis. [] It was found alongside other neolignans like Hancinone D and Wallichinine in Piper wallichii (Miq.) Hand-Mazz. [, ]

Q3: From what natural sources can Hancinone C be isolated?

A3: Hancinone C has been isolated from the stems of Piper hancei [] and the aerial parts of Piper wallichii (Miq.) Hand-Mazz. [, ] These plants belong to the Piperaceae family, known for their production of various bioactive compounds.

Q4: Are there any studies exploring the mechanism of action of Hancinone C?

A4: While the provided abstracts do not delve into the specific mechanism of action for Hancinone C, its ability to inhibit nitric oxide production suggests a potential interaction with inflammatory pathways. Further research is needed to fully elucidate its molecular targets and downstream effects. []

Q5: Are there any known structural analogs of Hancinone C with similar biological activity?

A6: Yes, Hancinone C has structural similarities to other neolignans, including Hancinone D and Wallichinine, which were also isolated from the same plant sources. [, ] Additionally, compounds like kadsurenone and denudatin B, found alongside Hancinone C, exhibit inhibitory activity against PAF-induced platelet aggregation, suggesting potential overlapping pharmacological properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)

![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)

![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)